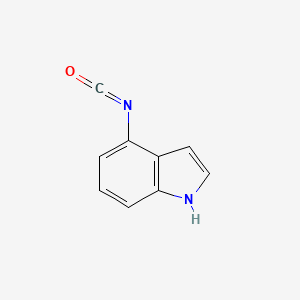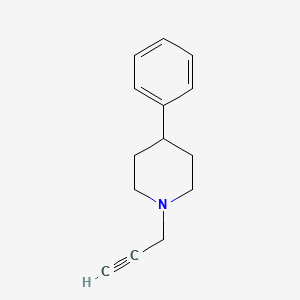
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
Descripción general
Descripción
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a compound with the linear formula C9H9F4N . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is available in both solid and liquid forms .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with a fluorine and trifluoromethyl group attached to the phenyl ring . The InChI code for this compound is 1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.17 . It is a light yellow to yellow liquid at room temperature . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity : Research by Pejchal, Pejchalová, and Růžičková (2015) demonstrated the synthesis of novel compounds using 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine, which showed antibacterial and antifungal activity comparable or slightly better than certain medicinal standards (Pejchal, Pejchalová, & Růžičková, 2015).
Synthesis of NK(1) Receptor Antagonist Aprepitant : Brands et al. (2003) described the efficient synthesis of the orally active NK(1) receptor antagonist Aprepitant, utilizing a process involving this compound (Brands et al., 2003).
Inhibition Activity to Acetylcholinesterase and Butyrylcholinesterase : A study by Pejchal, Štěpánková, and Drabina (2011) synthesized novel compounds using this compound, which displayed excellent inhibition activity against acetylcholinesterase and butyrylcholinesterase (Pejchal, Štěpánková, & Drabina, 2011).
Analytical Characterizations of Research Chemicals : Dybek et al. (2019) conducted studies involving substances based on the 1,2-diarylethylamine template, which include derivatives of this compound. This research is significant for understanding the properties and reactions of these chemicals (Dybek et al., 2019).
Practical Synthesis of Pharmaceuticals : Vaid et al. (2012) accomplished the practical synthesis of a compound by hydrogenation of a derivative of this compound, demonstrating its utility in pharmaceutical synthesis (Vaid et al., 2012).
Preparation of Novel Poly(arylene ether)s : Salunke, Ghosh, and Banerjee (2007) synthesized new bisfluoro compounds used to prepare poly(arylene ether)s, showcasing the application of this compound in polymer science (Salunke, Ghosh, & Banerjee, 2007).
Synthesis of Novel Polyimides : Yin et al. (2005) reported on the synthesis of novel fluorinated polyimides using a monomer related to this compound, highlighting its application in the development of high-performance materials (Yin et al., 2005).
Safety and Hazards
This compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIWTAAYYAMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
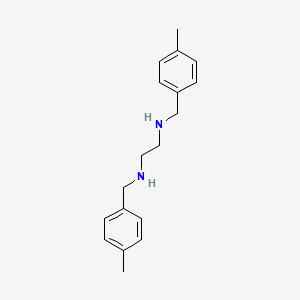
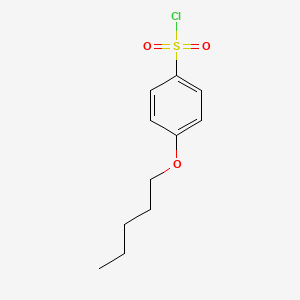
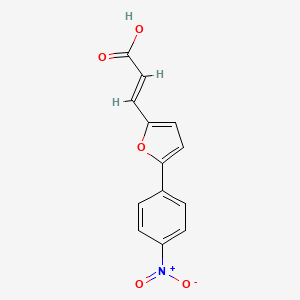
![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)




![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)
![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)
![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145802.png)
![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)
